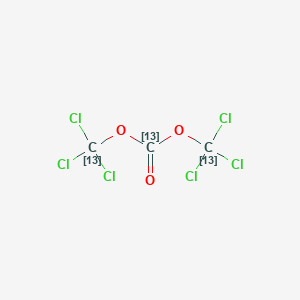
Triphosgene-13C3
概述
描述
Triphosgene-13C3, also known as bis(trichloromethyl-13C) ester Carbonic-13C acid, is a labeled compound of triphosgene. It is primarily used as a carbonylating agent in various organic synthesis reactions. The compound has a molecular formula of Cl3CO13COO13CCl3 and a molecular weight of 299.73 g/mol . It is a solid at room temperature with a melting point of 79-83°C and a boiling point of 203-206°C .
准备方法
Triphosgene-13C3 is synthesized through the exhaustive free radical chlorination of dimethyl carbonate. The reaction involves the following steps:
Chlorination: Dimethyl carbonate is treated with chlorine gas to produce bis(trichloromethyl) carbonate.
Purification: The resulting compound is then recrystallized from hot hexanes to obtain pure triphosgene.
Industrial production methods follow similar routes but are optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Triphosgene-13C3 undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form carbonates and with amines to form ureas and isocyanates.
Halogenation Reactions: It is used in the synthesis of alkyl chlorides, dichlorides, and trichlorides by treating alcohols with a mixture of triphosgene and pyridine.
Formation of Vinyl and Aryl Chlorides: Ketones react with triphosgene and DMF to form a Vilsmeier reagent, which then undergoes ring opening by chloride ions to produce vinyl chlorides.
Common reagents used in these reactions include pyridine, DMF, and various alcohols and amines. The major products formed are carbonates, ureas, isocyanates, and various chlorinated compounds.
科学研究应用
Triphosgene-13C3 has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of peptides and proteins through solid-phase aza-peptide synthesis.
Medicine: It is used in the preparation of radio-labeled agents for medical imaging and diagnostic purposes.
Industry: It is utilized in polymer synthesis and the production of various industrial chemicals.
作用机制
The mechanism of action of triphosgene-13C3 involves the release of phosgene gas upon thermal decomposition. This gas then reacts with various substrates to form carbonylated products. The molecular targets include alcohols, amines, and ketones, which undergo substitution or addition reactions to form the desired products .
相似化合物的比较
Triphosgene-13C3 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in research applications requiring isotopic tracing. Similar compounds include:
属性
IUPAC Name |
bis(trichloro(113C)methyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPYLLCMEDAXFR-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(O[13C](Cl)(Cl)Cl)O[13C](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745884 | |
| Record name | Bis[trichloro(~13~C)methyl] (~13~C)carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-90-3 | |
| Record name | Bis[trichloro(~13~C)methyl] (~13~C)carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-90-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
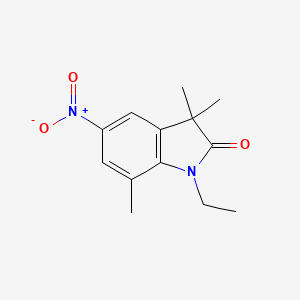
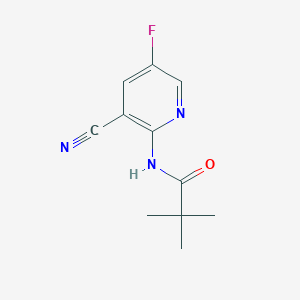
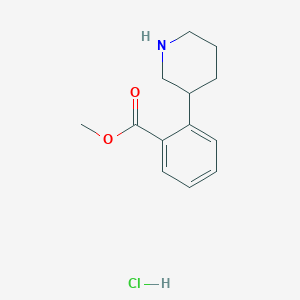
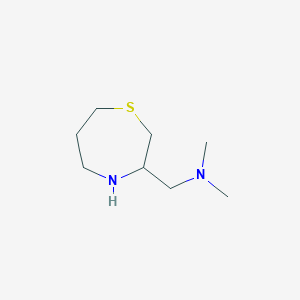

![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)
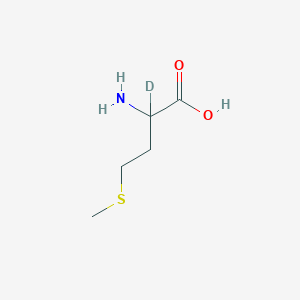
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)
![Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate](/img/structure/B1428266.png)

![5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B1428268.png)
![6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid](/img/structure/B1428269.png)
